For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Ethylpiperidine-4-carboxylic acid: Chemical Properties and Synthetic Methodologies
This technical guide provides a comprehensive overview of the chemical properties, synthetic routes, and potential applications of 1-Ethylpiperidine-4-carboxylic acid. The information is intended for professionals in the fields of chemical research, drug discovery, and development.
Chemical Identity and Physical Properties
1-Ethylpiperidine-4-carboxylic acid, also known as 1-Ethylisonipecotic acid, is a substituted piperidine derivative.[1] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably as a building block for PARP-1 inhibitors which are involved in DNA repair and RNA transcription modulation.[2]
Chemical Structure
Caption: Chemical structure of 1-Ethylpiperidine-4-carboxylic acid.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 1-Ethylpiperidine-4-carboxylic acid and its common hydrochloride salt.
| Property | Value | Reference |
| IUPAC Name | 1-Ethylpiperidine-4-carboxylic acid | [1] |
| CAS Number | 90204-94-7 | [1][2][3] |
| Molecular Formula | C₈H₁₅NO₂ | [1][2][3] |
| Molecular Weight | 157.21 g/mol | [1][2][3] |
| Density | 1.067 g/cm³ | [3] |
| Boiling Point | 262.665 °C at 760 mmHg | [3] |
| Flash Point | 112.656 °C | [3] |
| SMILES | O=C(O)C1CCN(CC)CC1 | |
| Hydrochloride Salt | ||
| Molecular Formula | C₈H₁₆ClNO₂ | |
| Molecular Weight | 193.67 g/mol | [4] |
| Form | Solid |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-Ethylpiperidine-4-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 1-ethylpiperidine-4-carboxylate
-
To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).
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Stir the suspension vigorously at room temperature.
-
Add ethyl iodide (1.2 equivalents) dropwise to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-ethylpiperidine-4-carboxylate.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Hydrolysis to 1-Ethylpiperidine-4-carboxylic acid
-
Dissolve the purified ethyl 1-ethylpiperidine-4-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the solution to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7.
-
The product, 1-Ethylpiperidine-4-carboxylic acid, should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Spectroscopic and Analytical Data
Structural confirmation of 1-Ethylpiperidine-4-carboxylic acid would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. Below are the expected spectral characteristics based on its structure and data from similar compounds.[5]
| Technique | Expected Characteristics |
| ¹H NMR | - -COOH proton: A broad singlet, typically downfield (>10 ppm).- Piperidine ring protons: Complex multiplets in the range of 1.5-3.5 ppm.- N-CH₂- protons (ethyl group): A quartet around 2.4-2.8 ppm.- -CH₃ protons (ethyl group): A triplet around 1.0-1.3 ppm. |
| ¹³C NMR | - Carboxylic acid carbon (-COOH): A signal in the range of 170-185 ppm.- Piperidine ring carbons: Signals typically between 25-60 ppm.- N-CH₂- carbon (ethyl group): A signal around 45-55 ppm.- -CH₃ carbon (ethyl group): A signal around 10-15 ppm. |
| IR | - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.- C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.- C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.- C-N stretch: A band in the fingerprint region, typically 1000-1250 cm⁻¹. |
Reactivity and Applications in Drug Discovery
1-Ethylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry. Its bifunctional nature—a tertiary amine and a carboxylic acid—allows for a wide range of chemical transformations. The piperidine ring provides a saturated, non-aromatic scaffold that can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.
Role as a Synthetic Intermediate
The primary documented use of this compound is as an intermediate in the synthesis of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.[2] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair mechanisms (e.g., BRCA mutations).
Caption: Role of 1-Ethylpiperidine-4-carboxylic acid in drug development.
Safety and Handling
Safety data for 1-Ethylpiperidine-4-carboxylic acid is not extensively published. However, based on related piperidine and carboxylic acid derivatives, appropriate precautions should be taken.[6][7] The hydrochloride salt is a solid and likely poses less of an inhalation risk than a fine powder.
| Hazard Class | Precautionary Measures |
| Eye Contact | May cause serious eye irritation.[6] Wear safety glasses with side-shields or goggles. |
| Skin Contact | May cause skin irritation.[6] Wear protective gloves and a lab coat. |
| Inhalation | May cause respiratory tract irritation.[6] Use in a well-ventilated area or with a fume hood. |
| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when handling. |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. Always consult the SDS for the specific compound and follow all institutional safety protocols.
References
- 1. scbt.com [scbt.com]
- 2. 1-ETHYLPIPERIDINE-4-CARBOXYLIC ACID | 90204-94-7 [m.chemicalbook.com]
- 3. 1-ethylpiperidine-4-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6 [sigmaaldrich.com]

